Triglyme

Descripción

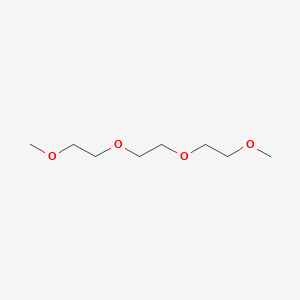

Triglyme is a polyether that consists of dodecane in which the carbon atoms at positions 2, 5, 8 and 11 are replaced by oxygen atoms. It has a role as a solvent.

Triethylene glycol dimethyl ether (also called this compound) is a glycol ether used as a solvent.

Structure

3D Structure

Propiedades

IUPAC Name |

1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4/c1-9-3-5-11-7-8-12-6-4-10-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNKIDBQEZZDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4, Array | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026224 | |

| Record name | Triethylene glycol dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triethylene glycol dimethyl ether is a clear colorless liquid with a mild ethereal odor. (NTP, 1992), Liquid, Liquid; [Merck Index] Colorless liquid; [ICSC] Hygroscopic; [Alfa Aesar MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5,8,11-Tetraoxadodecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol dimethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18217 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

421 °F at 760 mmHg (NTP, 1992), 216 °C | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

232 °F (NTP, 1992), 111 °C o.c. | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Solubility in water: miscible | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.99 at 68 °F (NTP, 1992) - Less dense than water; will float, Relative density (water = 1): 0.99 | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 6.14 | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.9 mmHg at 68 °F (NTP, 1992), 0.04 [mmHg], Vapor pressure, kPa at 20 °C: 0.12 | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylene glycol dimethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18217 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

112-49-2 | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triglyme | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triglyme | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglyme | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02078 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triglyme | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5,8,11-Tetraoxadodecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-bis(2-methoxyethoxy)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIGLYME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32YXG88KK0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-49 °F (NTP, 1992), -45 °C | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Triethylene Glycol Dimethyl Ether (Triglyme)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of triethylene glycol dimethyl ether (triglyme), a versatile aprotic solvent with significant applications in organic synthesis, materials science, and pharmaceutical development. The guide details the prevalent synthetic methodologies, with a focus on the Williamson ether synthesis, and outlines robust purification protocols, primarily fractional distillation. Quantitative data, including reaction yields and purity levels, are systematically presented. Detailed experimental procedures, spectroscopic data for characterization, and process flow diagrams are included to equip researchers with the practical knowledge required for the preparation of high-purity this compound.

Introduction

Triethylene glycol dimethyl ether, commonly known as this compound, is a high-boiling, aprotic polar solvent. Its chemical structure, CH₃O(CH₂CH₂O)₃CH₃, features a polyether chain that imparts excellent solvating properties for a wide range of organic and inorganic compounds.[1] These properties make this compound an ideal medium for various chemical transformations, including Grignard reactions, hydride reductions, and palladium-catalyzed cross-coupling reactions.[2] In the pharmaceutical industry, the high purity of this compound is critical, as impurities can lead to unwanted side reactions, reduced product quality, and process inefficiencies.[2][3] This guide offers a detailed exploration of the synthesis and purification of this compound to meet the stringent requirements of research and drug development.

Synthesis of Triethylene Glycol Dimethyl Ether

The synthesis of this compound can be achieved through several routes, with the Williamson ether synthesis being the most common and versatile method.[3] An alternative industrial method involves the reaction of triethylene glycol with methanol (B129727).[4]

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, including this compound.[5] The reaction proceeds via an Sₙ2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[6] For the synthesis of this compound, triethylene glycol is deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding dialkoxide. This dialkoxide then reacts with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to yield this compound.[6][7]

Materials:

-

Triethylene glycol (1.0 eq)

-

Sodium hydride (2.2 eq, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (2.5 eq)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride in anhydrous THF.

-

Deprotonation: A solution of triethylene glycol in anhydrous THF is added dropwise to the sodium hydride suspension at 0 °C. After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for 2 hours to ensure complete formation of the dialkoxide.

-

Methylation: The reaction mixture is cooled to 0 °C, and methyl iodide is added dropwise. The mixture is then stirred at room temperature overnight.

-

Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 80-95% | [5] |

| Purity (crude) | >90% |

Industrial Synthesis from Triethylene Glycol and Methanol

On an industrial scale, this compound can be produced by the reaction of triethylene glycol with methanol in the presence of a catalyst.[4] This process often generates a mixture of the desired dimethyl ether and the monomethyl ether, which then requires purification.[4]

Purification of Triethylene Glycol Dimethyl Ether

High-purity this compound is essential for many applications, and distillation is the primary method for its purification.[8] Given its high boiling point (216 °C at atmospheric pressure), vacuum fractional distillation is often employed to prevent decomposition and improve separation efficiency.[9]

Fractional Distillation

Fractional distillation separates components of a liquid mixture based on differences in their boiling points. For this compound, this process effectively removes lower-boiling impurities, such as residual solvents from the synthesis, and higher-boiling impurities, such as unreacted triethylene glycol or higher glymes.

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a condenser and vacuum adapter

-

Receiving flasks

-

Heating mantle with a stirrer

-

Vacuum pump and pressure gauge

Procedure:

-

Apparatus Setup: The crude this compound is placed in the round-bottom flask with a magnetic stir bar. The fractional distillation apparatus is assembled, ensuring all joints are properly sealed for vacuum application.

-

Distillation: The system is evacuated to the desired pressure. The heating mantle is then turned on, and the temperature is gradually increased to bring the this compound to a gentle reflux.

-

Fraction Collection: The distillation is monitored by observing the temperature at the distillation head. Fractions are collected at a steady temperature corresponding to the boiling point of this compound at the applied pressure.

-

Product Isolation: The main fraction containing the purified this compound is collected. The purity of the collected fractions can be assessed using techniques such as gas chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Boiling Point | 216 °C (at 760 mmHg) | |

| Boiling Point | 153.6 °C (at 100 mmHg) | |

| Typical Purity (after distillation) | ≥99.0% | [2][10] |

Characterization of Triethylene Glycol Dimethyl Ether

The identity and purity of the synthesized this compound are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum of this compound is characterized by two main signals: a singlet for the methyl protons and a multiplet for the ethylene (B1197577) glycol protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons and the carbons of the ethylene glycol units.

Spectroscopic Data:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 3.38 | s | -OCH₃ |

| ¹H | 3.54-3.57 | m | -OCH₂CH₂O- |

| ¹H | 3.65-3.68 | m | -OCH₂CH₂O- |

| ¹³C | 59.0 | -OCH₃ | |

| ¹³C | 70.5 | -OCH₂CH₂O- | |

| ¹³C | 71.9 | -OCH₂CH₂O- |

FTIR Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum is dominated by strong C-O stretching vibrations characteristic of ethers. The absence of a broad O-H stretching band confirms the complete methylation of the hydroxyl groups of triethylene glycol.

Key FTIR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925-2850 | Strong | C-H stretch (alkane) |

| 1150-1085 | Strong | C-O stretch (ether) |

GC-MS Analysis

GC-MS is a highly sensitive technique used to determine the purity of this compound and identify any volatile impurities. The gas chromatogram will show a major peak corresponding to this compound, and the mass spectrum of this peak will exhibit a characteristic fragmentation pattern.

Typical GC-MS Parameters:

| Parameter | Value |

| Column | DB-5ms (or equivalent) |

| Injection Mode | Split |

| Oven Program | Start at 50°C, ramp to 250°C |

| Carrier Gas | Helium |

Overall Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of triethylene glycol dimethyl ether.

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of triethylene glycol dimethyl ether. The Williamson ether synthesis stands out as a reliable and high-yielding method for laboratory-scale preparation. For achieving the high purity required in demanding applications, vacuum fractional distillation is the recommended purification technique. The provided experimental protocols, quantitative data, and characterization information serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries, enabling the consistent production of high-quality this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. cactus.utahtech.edu [cactus.utahtech.edu]

- 3. Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]

- 5. Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of Triglyme

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical properties of Triethylene glycol dimethyl ether, commonly known as triglyme. A versatile and widely used solvent, a thorough understanding of its physical characteristics is essential for its effective and safe application in research, development, and manufacturing.

Core Physical Properties of this compound

This compound (CAS No. 112-49-2) is a colorless and odorless liquid with the chemical formula C8H18O4.[1] It is a member of the glyme family of ethers and is valued for its high boiling point and stability.[2] Below is a summary of its key physical properties.

| Property | Value | Units |

| Molecular Weight | 178.23[3][4] | g/mol |

| Density | 0.986[3] | g/cm³ at 20 °C |

| Boiling Point | 216[3][5] | °C at 760 mmHg |

| Melting Point | -45[3][5][6] | °C |

| Flash Point | 111[4][6] | °C (open cup) |

| Refractive Index | 1.423[5] | at 20 °C |

| Viscosity | Data not readily available in standard sources | cP or mPa·s |

| Vapor Pressure | 0.12[6] | kPa at 20°C |

| Solubility in Water | Miscible[4][6] | - |

| Solubility in Hydrocarbons | Miscible[4][7] | - |

Experimental Protocols for Property Determination

Accurate determination of the physical properties of a solvent like this compound is crucial for its application. The following section outlines the general experimental methodologies for measuring the key properties listed above.

Determination of Density

The density of a liquid can be accurately determined using a digital density meter, a method standardized by ASTM D4052.[3][5][8][9]

-

Principle: A small volume of the liquid sample (approximately 0.7 mL) is introduced into an oscillating U-tube.[4][8] The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency change is then used in conjunction with calibration data to determine the density of the liquid.[4]

-

Apparatus: Digital density meter, syringe for sample injection.

-

Procedure:

-

Calibrate the digital density meter with a standard of known density, such as dry air and distilled water.

-

Ensure the sample is free of air bubbles.

-

Inject the this compound sample into the oscillating U-tube of the density meter using a syringe.

-

Allow the temperature of the sample to equilibrate to the desired measurement temperature.

-

The instrument will measure the oscillation period and calculate the density.

-

Record the density reading from the instrument's display.

-

Determination of Boiling Point

The boiling point of a liquid can be determined using a micro-boiling point method, which is suitable for small sample volumes.[10]

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This is observed as the temperature at which the liquid and its vapor are in equilibrium.

-

Apparatus: Thiele tube or a similar heating block, thermometer, capillary tube sealed at one end, and a small test tube.[11]

-

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the this compound.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a heating oil.

-

Heat the Thiele tube gently and evenly.[11]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[11]

-

Determination of Melting Point

For substances that are solid at room temperature, a melting point apparatus is used. Since this compound is a liquid at room temperature, this procedure would be applicable for determining its freezing point.

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes.[12]

-

Procedure:

-

The liquid this compound sample would first need to be frozen.

-

A small amount of the frozen solid is placed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

-

Determination of Refractive Index

The refractive index of a liquid is a measure of how much light bends as it passes through the liquid. It is a characteristic property that can be used to identify a substance and assess its purity. The Abbe refractometer is a common instrument for this measurement.

-

Principle: The Abbe refractometer works on the principle of critical angle. A thin layer of the liquid sample is placed between two prisms. Light is passed through the sample, and the angle at which it is refracted is measured.

-

Apparatus: Abbe refractometer, light source (typically a sodium lamp), and a dropper.

-

Procedure:

-

Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.[13]

-

Open the prism assembly and place a few drops of the this compound sample onto the surface of the measuring prism.[13][14]

-

Close the prisms and allow the sample to spread into a thin, uniform layer.

-

Adjust the light source and the eyepiece to get a clear view of the borderline between the light and dark fields.

-

Use the dispersion correction knob to eliminate any color fringes from the borderline.

-

Adjust the measurement knob to bring the borderline exactly to the center of the crosshairs in the eyepiece.

-

Read the refractive index from the instrument's scale.

-

Determination of Viscosity

The viscosity of a liquid, its resistance to flow, can be measured using a viscometer. The Ostwald viscometer is a common type used for this purpose.

-

Principle: The Ostwald viscometer measures the time it takes for a known volume of liquid to flow through a capillary tube under the force of gravity. This flow time is proportional to the viscosity of the liquid.

-

Apparatus: Ostwald viscometer, stopwatch, and a constant temperature bath.

-

Procedure:

-

Clean the viscometer thoroughly and dry it.

-

Pipette a precise volume of this compound into the larger bulb of the viscometer.

-

Place the viscometer in a constant temperature bath to allow the sample to reach thermal equilibrium.

-

Using a pipette bulb, draw the liquid up into the other arm of the viscometer, above the upper calibration mark.

-

Release the suction and start the stopwatch as the meniscus of the liquid passes the upper calibration mark.

-

Stop the stopwatch when the meniscus passes the lower calibration mark.

-

Repeat the measurement several times to ensure accuracy.

-

The viscosity can be calculated by comparing the flow time of this compound to the flow time of a reference liquid with a known viscosity (e.g., water) at the same temperature.

-

Determination of Flash Point

The flash point is the lowest temperature at which a liquid gives off enough vapor to ignite in the presence of an ignition source. The Pensky-Martens closed-cup method (ASTM D93) is a standard procedure for this determination.[15][16]

-

Principle: A sample of the liquid is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the temperature at which a flash is observed.

-

Apparatus: Pensky-Martens closed-cup flash point tester.

-

Procedure:

-

Pour the this compound sample into the test cup to the specified level.

-

Place the lid on the cup, ensuring a tight seal.

-

Begin heating the sample at a slow, constant rate.

-

Stir the sample continuously.

-

At regular temperature intervals, apply the test flame by opening the shutter on the lid.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a distinct flash.

-

Determination of Solubility

The solubility of a liquid in a solvent (e.g., water) can be determined by observing the miscibility of the two liquids.

-

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For two liquids, this is often referred to as miscibility.

-

Apparatus: Test tubes, graduated cylinders or pipettes.

-

Procedure:

-

Take a known volume of the solvent (e.g., water) in a test tube.

-

Gradually add a known volume of this compound to the test tube.

-

After each addition, shake the test tube vigorously and observe if the two liquids form a single, clear phase (miscible) or if they separate into two layers (immiscible).

-

Continue adding the this compound until it no longer dissolves, or if it is determined to be miscible in all proportions.

-

The solubility can be expressed qualitatively (e.g., miscible, partially miscible, immiscible) or quantitatively if the volumes are carefully measured.

-

Logical Workflow for Solvent Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a solvent like this compound.

Safety and Handling

This compound is considered a hazardous substance and may form explosive peroxides upon prolonged exposure to air.[17] It is crucial to handle this solvent in a well-ventilated area and to wear appropriate personal protective equipment, including safety glasses and gloves. Store this compound in a tightly sealed container away from heat and direct sunlight.[18] Always consult the Safety Data Sheet (SDS) before use for detailed safety information.

References

- 1. education.com [education.com]

- 2. phillysim.org [phillysim.org]

- 3. store.astm.org [store.astm.org]

- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 5. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 6. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]

- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. westlab.com [westlab.com]

- 13. hinotek.com [hinotek.com]

- 14. en.eeworld.com.cn [en.eeworld.com.cn]

- 15. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 16. Flash point - Wikipedia [en.wikipedia.org]

- 17. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 18. scribd.com [scribd.com]

Triglyme CAS number 112-49-2 technical data sheet

An In-depth Technical Guide to Triglyme (CAS Number 112-49-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Triethylene glycol dimethyl ether, commonly known as this compound. With the CAS number 112-49-2, this high-boiling point solvent is utilized in a variety of applications, including organic synthesis, battery technology, and pharmaceutical formulations. This document compiles essential technical data, safety information, and insights into its experimental applications.

Core Technical Data

The physical and chemical properties of this compound are summarized below, offering a clear reference for experimental planning and execution.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈O₄ | |

| Molecular Weight | 178.23 g/mol | |

| Appearance | Clear, colorless liquid | |

| Odor | Mild ethereal odor | |

| Melting Point | -45 °C (-49 °F) | |

| Boiling Point | 216 °C (420.8 °F) at 760 mmHg | |

| Flash Point | 111 °C (232 °F) - closed cup | |

| Density | 0.986 g/cm³ at 20 °C | |

| Vapor Pressure | 1.2 mbar at 20 °C | |

| Vapor Density | >4.7 (vs air) | |

| Solubility | Miscible with water | |

| log Pow (Octanol/Water Partition Coefficient) | -0.52 at 23 °C | |

| Autoignition Temperature | 190 °C (374 °F) | |

| Viscosity | 2.21 mm²/s (kinematic at 20°C); 2.181 mPa·s (dynamic at 20°C) |

Hazard and Safety Information

This compound is classified as a hazardous substance and requires careful handling. Key hazard classifications include Reproductive Toxicity Category 1B. It is suspected of damaging fertility and may harm an unborn child.

| Hazard Information | Details | Source(s) |

| GHS Pictograms | Health hazard | |

| Signal Word | Danger | |

| Hazard Statements | H360Df: May damage the unborn child. Suspected of damaging fertility. | |

| Precautionary Statements | P201, P202, P280, P308+P313, P405, P501 | |

| Incompatibilities | Strong oxidizing agents, strong acids. | |

| Hazardous Reactions | May form explosive peroxides upon prolonged exposure to air and light. |

Experimental Applications and Protocols

This compound's utility as a solvent is demonstrated in various scientific domains. While detailed, step-by-step protocols are often proprietary or specific to a particular research setup, this section outlines the general methodologies found in the literature.

Role in Organic Synthesis

This compound serves as a high-boiling point solvent for various organic reactions, including Grignard reactions and Suzuki couplings, where its ability to solvate cations and its thermal stability are advantageous.

General Protocol Considerations for Grignard Reactions:

-

Anhydrous Conditions: All glassware must be thoroughly dried to prevent the quenching of the Grignard reagent.

-

Inert Atmosphere: Reactions are typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.

-

Initiation: Gentle heating or the addition of a small crystal of iodine may be necessary to initiate the reaction between magnesium and the organic halide.

-

Reaction Control: The addition of reactants is often performed dropwise to control the exothermic reaction.

General Protocol Considerations for Suzuki Couplings:

-

Catalyst System: A palladium catalyst and a suitable ligand are essential for the reaction.

-

Base: A base is required to activate the boronic acid derivative.

-

Inert Atmosphere: The reaction is typically carried out under an inert atmosphere to protect the catalyst from oxidation.

Application in Battery Research

This compound is investigated as a component of electrolytes in next-generation lithium batteries, such as lithium-sulfur (Li-S) batteries, due to its electrochemical stability and low volatility.

Example Experimental Protocol: Preparation of a this compound-Based Electrolyte for Li-S Batteries

-

Materials: this compound (solvent), Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI; salt), Lithium Nitrate (LiNO₃; additive).

-

Procedure:

-

Inside an argon-filled glovebox, dissolve the desired concentration of LiTFSI and LiNO₃ in this compound.

-

Stir the solution until all salts are completely dissolved.

-

The resulting electrolyte is then ready to be incorporated into a battery cell for electrochemical testing.

-

Use in Reproductive Toxicity Studies

This compound has been the subject of reproductive and developmental toxicity studies in animal models. These studies are crucial for understanding its potential risks to human health.

Example Experimental Design: Developmental Toxicity Study in Mice

-

Animal Model: Timed-pregnant CD-1 mice.

-

Dosing: this compound is administered by gavage at various concentrations (e.g., 0, 250, 500, or 1000 mg/kg/day) during the period of major organogenesis (gestational days 6-15).

-

Monitoring: Maternal body weight, clinical signs of toxicity, and food/water consumption are monitored daily.

-

Endpoint Analysis: At the end of the gestation period, dams are euthanized, and uterine contents are examined. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

Visualizing Workflows and Hazard Relationships

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships pertaining to the safe handling and hazards of this compound.

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Hazard Classification and Effects

Caption: Logical relationship of this compound's hazard classifications and effects.

Conclusion

This compound is a versatile solvent with significant applications in research and development. Its unique properties necessitate a thorough understanding of its technical data and strict adherence to safety protocols. While this guide provides a comprehensive summary of publicly available information, researchers should always consult the latest Safety Data Sheet (SDS) and relevant literature before use. The provided visualizations offer a clear guide to safe handling and an understanding of the associated hazards.

Solubility of Inorganic Salts in Triglyme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of inorganic salts in triethylene glycol dimethyl ether (triglyme). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile solvent in their work. This guide covers the theoretical basis of solubility in ethereal solvents, detailed experimental protocols for solubility determination, and a summary of available quantitative solubility data.

Introduction to this compound and its Properties as a Solvent

Triethylene glycol dimethyl ether, commonly known as this compound, is a high-boiling, polar aprotic solvent with the chemical formula CH₃O(CH₂CH₂O)₃CH₃.[1][2][3] Its molecular structure, featuring multiple ether linkages, allows for the effective solvation of cations, particularly alkali and alkaline earth metals, through chelation.[4] This property makes this compound a valuable solvent in a variety of applications, including organic synthesis, electrochemistry, and nanoparticle synthesis.[3]

Key Physical Properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₁₈O₄ |

| Molar Mass | 178.23 g/mol [5] |

| Appearance | Colorless liquid[1][3] |

| Density | 0.986 g/cm³[1] |

| Melting Point | -45 °C[1] |

| Boiling Point | 216 °C[1] |

| Miscibility | Miscible with water and hydrocarbon solvents[2][3] |

Principles of Inorganic Salt Solubility in Ethereal Solvents

The dissolution of an inorganic salt in a solvent is governed by the interplay between the lattice energy of the salt and the solvation energy of its constituent ions. For a salt to dissolve, the energy released from the interaction of the ions with the solvent molecules (solvation energy) must overcome the energy required to break apart the crystal lattice (lattice energy).

In the case of this compound, its solvating power for inorganic salts is primarily attributed to the Lewis basicity of the oxygen atoms in its ether linkages. The linear and flexible nature of the this compound molecule allows it to wrap around metal cations, forming stable coordination complexes. This multidentate coordination, often referred to as the "chelate effect," significantly enhances the solvation energy, thereby promoting the dissolution of the salt.

Factors influencing the solubility of inorganic salts in this compound include:

-

Cation Size and Charge: Smaller, more highly charged cations generally exhibit stronger interactions with the ether oxygens of this compound, leading to higher solvation energies and potentially greater solubility.

-

Anion Identity: The nature of the anion also plays a crucial role. "Softer" anions, which are more polarizable, can have more favorable interactions with the solvated cation and the solvent, influencing the overall solubility.

-

Temperature: The solubility of most salts in this compound is temperature-dependent, although the specific trend can vary.

Quantitative Solubility Data

Table 1: Solubility of Selected Borohydride (B1222165) and Tetrafluoroborate Salts in this compound

| Salt | Formula | Temperature (°C) | Solubility ( g/100 g solvent) |

| Sodium Borohydride | NaBH₄ | 25 | 8.7[6] |

| 50 | 8.5[6] | ||

| 100 | 6.7[6] | ||

| Sodium Tetrafluoroborate | NaBF₄ | ~25 | ~1.8 (calculated from 0.82 M)[7] |

Table 2: Qualitative and Limited Quantitative Solubility of Other Inorganic Salts in Glymes

| Salt | Formula | Solvent | Solubility |

| Lithium bis(trifluoromethanesulfonyl)imide | LiTFSI | Glymes | High solubility[4][8][9] |

| Lithium Perchlorate (B79767) | LiClO₄ | Glymes | High solubility[10][11][12][13] |

| Potassium Hexafluorophosphate (B91526) | KPF₆ | Organic Solvents | Lower solubility compared to LiPF₆[14][15][16][17][18] |

| Magnesium Perchlorate | Mg(ClO₄)₂ | Organic Solvents | Soluble[19][20][21][22][23] |

Note: "High solubility" is a qualitative description found in the literature, often in the context of electrolyte formulation, and does not represent a specific numerical value.

The scarcity of data highlights the need for further experimental determination of the solubility of a wider range of inorganic salts in this compound to support its diverse applications.

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt in this compound can be carried out using several well-established methods. The choice of method depends on factors such as the expected solubility, the properties of the salt, and the available analytical instrumentation. The most common and reliable method is the isothermal saturation method .

Isothermal Saturation Method

This method involves preparing a saturated solution of the salt in this compound at a constant temperature and then determining the concentration of the dissolved salt in a sample of the supernatant liquid.

Detailed Methodology:

-

Apparatus and Materials:

-

Thermostatically controlled shaker bath or magnetic stirrer with a heating/cooling jacket.

-

Sealed glass vials or flasks.

-

Analytical balance.

-

Syringe filters (chemically resistant to this compound, e.g., PTFE).

-

Anhydrous inorganic salt of interest.

-

High-purity, anhydrous this compound.

-

Appropriate analytical instrument for concentration determination (e.g., gravimetric analysis setup, UV-Vis spectrophotometer, ICP-OES/AAS).

-

-

Procedure: a. Add an excess amount of the anhydrous inorganic salt to a known mass or volume of anhydrous this compound in a sealed vial. The presence of excess, undissolved solid is crucial to ensure saturation. b. Place the vial in the thermostatically controlled shaker bath or on the magnetic stirrer set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary from several hours to days and should be determined empirically by taking measurements at different time points until the concentration of the dissolved salt remains constant. d. Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. It is critical to maintain the constant temperature during this step. e. Carefully withdraw a known volume or mass of the clear supernatant liquid using a pre-heated/cooled syringe to the experimental temperature. f. Immediately filter the withdrawn sample through a syringe filter to remove any suspended solid particles. g. Determine the concentration of the salt in the filtered sample using a suitable analytical technique (see Section 4.2).

Analytical Techniques for Concentration Determination

a) Gravimetric Analysis:

This is a straightforward and accurate method for non-volatile salts.

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known mass or volume of the filtered saturated solution into the evaporating dish and record the weight.

-

Carefully evaporate the this compound solvent in a fume hood, followed by drying the residue in a vacuum oven at an appropriate temperature until a constant weight is achieved.

-

The final weight of the residue corresponds to the mass of the dissolved salt.

-

Calculate the solubility in units such as g/100 g of solvent or mol/L.

b) Spectroscopic Methods (e.g., UV-Vis, AAS, ICP-OES):

These methods are suitable for salts that have a chromophore or for determining the concentration of the metal cation.

-

Prepare a series of standard solutions of the inorganic salt in this compound with known concentrations.

-

Measure the absorbance (UV-Vis) or emission/absorption intensity (AAS/ICP-OES) of the standard solutions to generate a calibration curve.

-

Dilute the filtered saturated solution with a known amount of this compound to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance or intensity of the diluted sample.

-

Use the calibration curve to determine the concentration of the salt in the diluted sample and then back-calculate the concentration in the original saturated solution.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Conclusion

This compound is a powerful solvent for a range of inorganic salts, largely due to its chelating ability. However, there is a notable lack of comprehensive, publicly available quantitative solubility data for many common inorganic salts in this solvent. This guide provides a foundation for understanding the principles of solubility in this compound and offers detailed experimental protocols for researchers to determine these values in their own laboratories. The generation and dissemination of more extensive solubility data will undoubtedly benefit a wide range of scientific and industrial applications.

References

- 1. Triethylene glycol dimethyl ether - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. TRIETHYLENE GLYCOL DIMETHYL ETHER - Ataman Kimya [atamanchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C8H18O4 | CID 8189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sodium borohydride [chemister.ru]

- 7. researchgate.net [researchgate.net]

- 8. Lithium bis(trifluoromethanesulphonyl)imide | 90076-65-6 [chemicalbook.com]

- 9. Lithium bis(trifluoromethanesulfonyl)imide - Wikipedia [en.wikipedia.org]

- 10. Lithium perchlorate - Wikipedia [en.wikipedia.org]

- 11. An Introduction to Lithium Perchlorate - Poworks [poworks.com]

- 12. chlorates.exrockets.com [chlorates.exrockets.com]

- 13. info.gfschemicals.com [info.gfschemicals.com]

- 14. Potassium Hexafluorophosphate - KPF6 - Landt Instruments [landtinst.com]

- 15. How Much Do You Know About Potassium Hexafluorophosphate [qinmuchem.com]

- 16. potassium hexafluorophosphate(V) [chemister.ru]

- 17. americanelements.com [americanelements.com]

- 18. Cas 17084-13-8,Potassium hexafluorophosphate | lookchem [lookchem.com]

- 19. magnesium perchlorate [chemister.ru]

- 20. MAGNESIUM PERCHLORATE HYDRATE CAS#: 64010-42-0 [m.chemicalbook.com]

- 21. Magnesium perchlorate - Wikipedia [en.wikipedia.org]

- 22. Magnesium perchlorate | Mg(ClO4)2 | CID 24840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

A Technical Guide to the Polarity and Dielectric Constant of Triglyme

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol dimethyl ether, commonly known as triglyme, is a high-boiling, aprotic polar solvent with the chemical formula C8H18O4.[1][2][3] Its unique combination of a relatively high dielectric constant, low viscosity, and ability to solvate a wide range of polar and non-polar compounds makes it an invaluable solvent in diverse scientific and industrial applications.[4] This technical guide provides an in-depth exploration of the polarity and dielectric constant of this compound, offering quantitative data, detailed experimental protocols for their measurement, and a discussion of its application in a representative experimental workflow.

Polarity and Dielectric Properties of this compound

The polarity of a solvent is a critical parameter that influences solute-solvent interactions, reaction rates, and equilibrium positions. The dielectric constant (ε), a macroscopic property, provides a quantitative measure of a solvent's ability to separate charge and is directly related to its polarity.

This compound's polarity arises from the presence of four ether oxygen atoms with their lone pairs of electrons, which create a significant dipole moment. The ethylene (B1197577) glycol units provide conformational flexibility, allowing the molecule to coordinate with cations.

Quantitative Data

The following table summarizes the key physical and dielectric properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C8H18O4 | [1][2][3] |

| Molar Mass | 178.23 g/mol | [3][5] |

| Appearance | Colorless liquid | [2] |

| Density | 0.986 g/cm³ at 25 °C | [3][5] |

| Boiling Point | 216 °C | [2][3] |

| Melting Point | -45 °C | [2][3] |

| Dielectric Constant (ε) | 7.50 | [1] |

| Dipole Moment (µ) | 2.16 D | [1] |

| Refractive Index (n_D^20) | 1.423 | [3][5] |

The dielectric constant of this compound (7.50) is intermediate among common aprotic solvents, making it suitable for a variety of chemical reactions, particularly those involving organometallic reagents and in battery electrolyte formulations.[1] The polarity of glymes, including their dipole moments and dielectric constants, generally increases with the length of the ethylene oxide chain.

Experimental Protocol for Dielectric Constant Measurement of this compound

The dielectric constant of a liquid solvent like this compound can be determined by measuring the capacitance of a cell with and without the solvent. Several techniques are available, and this section outlines a generalized protocol based on the principles of capacitance measurement.

Principle

The capacitance (C) of a parallel plate capacitor is given by:

C = (ε * A) / d

where ε is the permittivity of the dielectric material between the plates, A is the area of the plates, and d is the distance between them. The dielectric constant (relative permittivity, εr) is the ratio of the permittivity of the substance to the permittivity of free space (ε0).

εr = ε / ε0 = C_sample / C_air

By measuring the capacitance of a test cell with air (C_air) and filled with this compound (C_sample), the dielectric constant of this compound can be calculated.

Apparatus

-

Capacitance Meter or LCR Meter: Capable of measuring capacitance in the picofarad (pF) to nanofarad (nF) range with high accuracy.

-

Dielectric Test Cell: A concentric cylinder or parallel plate capacitor designed for liquid samples. The cell should be made of an inert material such as stainless steel or glass with platinum electrodes.

-

Temperature Control System: A water bath or circulating thermostat to maintain a constant temperature, as the dielectric constant is temperature-dependent.

-

Volumetric Glassware: For precise handling of the solvent.

-

High-Purity this compound: The solvent should be of high purity and free from water, as impurities can significantly affect the dielectric constant.

Procedure

-

Calibration:

-

Clean the dielectric test cell thoroughly with a suitable solvent (e.g., acetone, followed by distilled water) and dry it completely in an oven.

-

Assemble the dry test cell and measure its capacitance in air (C_air). This measurement should be repeated several times to ensure stability and accuracy.

-

Calibrate the system using a standard liquid with a well-known dielectric constant (e.g., benzene (B151609) or cyclohexane) to verify the accuracy of the setup.

-

-

Sample Measurement:

-

Carefully fill the dielectric test cell with high-purity this compound, ensuring there are no air bubbles trapped between the electrodes.

-

Place the filled cell in the temperature-controlled bath and allow it to equilibrate to the desired temperature (e.g., 25 °C).

-

Measure the capacitance of the cell filled with this compound (C_sample). Repeat the measurement until a stable reading is obtained.

-

-

Data Analysis:

-

Calculate the dielectric constant of this compound using the formula: ε_this compound = C_sample / C_air

-

If a calibration standard was used, a correction factor may be applied.

-

Safety Precautions

-

This compound is combustible and should be handled in a well-ventilated fume hood, away from ignition sources.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Dispose of the solvent waste according to institutional guidelines.

Application of this compound: A Representative Experimental Workflow

This compound is frequently employed as a solvent in organic synthesis due to its ability to solvate cations, its high boiling point allowing for a wide range of reaction temperatures, and its aprotic nature. A common application is in Grignard reactions, where it can enhance the reactivity of the Grignard reagent.

Below is a DOT script and the corresponding diagram illustrating a generalized workflow for a Grignard reaction using this compound as a solvent.

Caption: Generalized workflow for a Grignard reaction using this compound as the solvent.

This compound and Cellular Signaling Pathways: A Note of Caution

As an inert solvent, this compound is not expected to have direct, specific interactions with cellular signaling pathways. Its role in drug development is primarily as a vehicle in formulations. However, it is crucial to distinguish this compound from structurally related compounds that may exhibit biological activity. For instance, triethylene glycol dimethacrylate (TEGDMA), a monomer used in dental resins, has been shown to induce cell cycle delay in mammalian cells through both p53-dependent and independent pathways. This highlights the importance of using high-purity this compound in biological applications and considering the potential effects of any related impurities or degradation products.

Conclusion

This compound's moderate polarity and dielectric constant, coupled with its excellent solvating properties and thermal stability, establish it as a versatile and important solvent in research and industry. Understanding its physicochemical properties is essential for its effective application in chemical synthesis, electrochemistry, and pharmaceutical formulations. The experimental protocols and workflow provided in this guide offer a practical framework for researchers and professionals working with this valuable solvent. As with any chemical, a thorough understanding of its properties and careful handling are paramount to ensure safe and successful experimental outcomes.

References

The Coordination Chemistry of Triglyme with Metal Cations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylene glycol dimethyl ether, commonly known as triglyme, is a linear polyether with four oxygen donor atoms that exhibits a remarkable ability to coordinate with a wide range of metal cations. This technical guide provides a comprehensive overview of the coordination chemistry of this compound, detailing its interactions with alkali, alkaline earth, transition metal, and lanthanide cations. The guide summarizes key thermodynamic and structural data, outlines detailed experimental protocols for the synthesis and characterization of this compound-metal complexes, and explores the applications of these complexes in diverse fields, including their relevance to drug development.

Introduction

The flexible nature of the this compound molecule allows it to adopt a conformation that wraps around metal cations, forming stable chelate complexes. The oxygen atoms act as Lewis bases, donating electron pairs to the metal cation, which acts as a Lewis acid.[1] The stability and structure of these complexes are influenced by several factors, including the size and charge of the metal cation, the solvent system, and the nature of the counter-anion. Understanding the principles of this coordination is crucial for applications ranging from battery technology to catalysis and the design of novel therapeutic agents.

Coordination with Metal Cations

Alkali Metal Cations

This compound forms stable complexes with alkali metal cations such as Li⁺, Na⁺, and K⁺. The coordination of these cations is a key factor in the performance of glyme-based electrolytes in metal-ion batteries. The stabilization energies for the formation of cation-triglyme complexes are significant, indicating a strong interaction.[2]

Alkaline Earth Metal Cations

The interaction of this compound with alkaline earth metal cations like Mg²⁺ and Ca²⁺ is stronger than with alkali metals due to the higher charge density of the divalent cations.[2] This results in larger stabilization energies for the formation of these complexes.

Lanthanide Cations

This compound and other glymes are known to form complexes with lanthanide ions. These complexes are of interest for their potential applications in catalysis and as paramagnetic probes. The synthesis of lanthanide triflate complexes with polyethers has been reported, highlighting their catalytic activity.

Transition Metal Cations

The coordination chemistry of this compound with transition metals is less documented in readily available literature compared to alkali and alkaline earth metals. However, transition metal complexes are known to be vital in modern catalysis, facilitating a wide range of chemical transformations with high efficiency and selectivity. The ability of transition metals to exist in various oxidation states and coordination geometries makes their complexes with ligands like this compound promising for catalytic applications.[3]

Quantitative Data on this compound-Metal Cation Complexation

The following tables summarize the available quantitative data for the complexation of metal cations with this compound. It is important to note that comprehensive thermodynamic data is not available for all metal cations.

Table 1: Stabilization Energies for this compound-Metal Cation Complex Formation

| Metal Cation | Stabilization Energy (Eform) (kcal/mol) |

| Li⁺ | -95.6[2] |

| Na⁺ | -66.4[2] |

| K⁺ | -52.5[2] |

| Mg²⁺ | -255.0[2] |

| Ca²⁺ | -185.0[2] |

Table 2: Binding Energies of this compound-Metal Cation Complexes with [TFSA]⁻ Anion

| Metal Cation | Binding Energy (kcal/mol) |

| Li⁺ | -83.9[2] |

| Na⁺ | -86.6[2] |

| K⁺ | -80.0[2] |

| Mg²⁺ | -196.1[2] |

| Ca²⁺ | -189.5[2] |

Note: This data reflects the interaction in the presence of the bis(trifluoromethylsulfonyl)amide anion and may not represent the binding energy in other solvent systems.

Experimental Protocols